molecular formula C9H18N2O B1386360 N-[1-(piperidin-4-yl)ethyl]acetamide CAS No. 1156253-30-3

N-[1-(piperidin-4-yl)ethyl]acetamide

Cat. No. B1386360
CAS RN: 1156253-30-3
M. Wt: 170.25 g/mol
InChI Key: BPRBTTFXQRPWER-UHFFFAOYSA-N
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Description

N-[1-(piperidin-4-yl)ethyl]acetamide is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

N-[1-(piperidin-4-yl)ethyl]acetamide is a solid at ambient temperature . Its molecular weight is 142.2 . The CAS Number is 5810-56-0 .

Scientific Research Applications

Synthesis of Medicinal Compounds

N-[1-(piperidin-4-yl)ethyl]acetamide: is a valuable intermediate in the synthesis of various medicinal compounds. Its piperidine core is a common structural motif in many pharmaceuticals. Researchers utilize this compound to create derivatives that may exhibit a range of pharmacological activities, such as antiviral, antimicrobial, and anticancer properties .

Pharmacological Applications

The piperidine derivatives have been extensively studied for their pharmacological applications. They are present in more than twenty classes of pharmaceuticals, including those used for treating neurological disorders and pain management. The versatility of N-[1-(piperidin-4-yl)ethyl]acetamide allows for the development of new drugs with potential therapeutic benefits .

Activation of Hypoxia-Inducible Factor 1 Pathways

This compound has been used in the synthesis of benzamide derivatives that activate hypoxia-inducible factor 1 (HIF-1) pathways. These pathways are crucial in cellular responses to low oxygen conditions and have implications in treating conditions like ischemia and promoting wound healing .

Anticancer Research

Piperidine derivatives, including N-[1-(piperidin-4-yl)ethyl]acetamide , are being explored for their anticancer properties. They may inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis. This makes them promising candidates for developing new anticancer therapies .

Neuroprotective Agent Development

The neuroprotective potential of piperidine derivatives is another area of interest. These compounds can be designed to protect neuronal cells from damage, which is beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders .

Analgesic and Anti-inflammatory Uses

Due to its structural characteristics, N-[1-(piperidin-4-yl)ethyl]acetamide can be modified to produce analgesic and anti-inflammatory agents. These agents can help manage pain and reduce inflammation in various medical conditions, contributing to patient comfort and recovery .

Safety and Hazards

The safety data sheet for a similar compound, Piperidin-4-yl acetamide, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

N-(1-piperidin-4-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(11-8(2)12)9-3-5-10-6-4-9/h7,9-10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBTTFXQRPWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(piperidin-4-yl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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